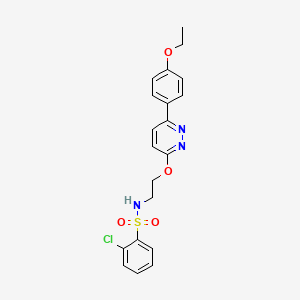

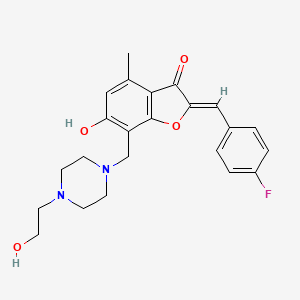

![molecular formula C22H17FN4O2S B2873095 1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848766-64-3](/img/structure/B2873095.png)

1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoxaline is an important chemical moiety that has been the subject of extensive research due to its wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Synthesis Analysis

Quinoxaline and its derivatives can be synthesized through various methods. There has been a significant effort in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be modified by adding different functional groups. For example, benzyl, 4-fluorobenzyl, and pentafluorobenzyl groups can be used as side chains at the pyrrolic N-atom position of the N-annulated perylene diimide chromophore .Chemical Reactions Analysis

Quinoxaline and its derivatives have been shown to exhibit a wide range of chemical reactivities. This has led to their use in the design and development of numerous bioactive molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structures. For example, quinoxaline at room temperature is typically a colorless to pale-yellow solid. It possesses a high melting point of 26–28 °C and a boiling point of 218-220 °C .科学的研究の応用

Antitumor Activities

New imidazo[1,2-a]quinoxaline analogues, related to the chemical structure of interest, have been synthesized and evaluated for their antitumor activities. These compounds exhibited significant growth inhibition of A375 cells in vitro, showcasing high activities compared to references like imiquimod and fotemustine. This underscores the potential of such compounds in cancer research, particularly for the development of new therapeutic agents against human melanoma (Deleuze-Masquefa et al., 2009).

GABAA/Benzodiazepine Receptor Activity

Imidazo[1,5-a]quinoxaline amides and carbamates, structurally related to the compound , have been identified as compounds that bind with high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies, indicating their potential utility in neurological research and development of treatments for disorders involving the GABAA receptor (Tenbrink et al., 1994).

Synthesis and Functionalization Techniques

Research has also focused on the synthesis and functionalization of 4-substituted imidazo[1,2-a]quinoxalines, providing a concise approach to the structural modification of these compounds. Such methodologies are crucial for the development of derivatives with enhanced or specialized biological activities, indicating the broad utility of the core structure in pharmaceutical and medicinal chemistry (Lamberth, 1999).

Antioxidant and DNA Protection Properties

Another intriguing application area is the synthesis of imidazo[1,2-a]quinoxalines through double Groebke reactions, which have shown inhibitory effects on radicals and DNA oxidation. Such properties indicate the potential for these compounds in protecting against oxidative stress and DNA damage, relevant for developing therapies for diseases caused by oxidative stress and for enhancing the understanding of DNA protection mechanisms (Chen & Liu, 2016).

Fluorescence and Chemical Sensing

The fluorescence properties of imidazoquinoxalines derivatives have been explored, with findings that certain phenyl substituents significantly affect their fluorescence response. This research suggests applications in developing fluorescence-based sensors or probes for chemical and biological systems, highlighting the versatility of the imidazoquinoxaline scaffold in analytical chemistry (Patinote et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S/c23-17-12-10-16(11-13-17)14-26-15-27(30(28,29)18-6-2-1-3-7-18)22-21(26)24-19-8-4-5-9-20(19)25-22/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEMAPQLZFJFRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

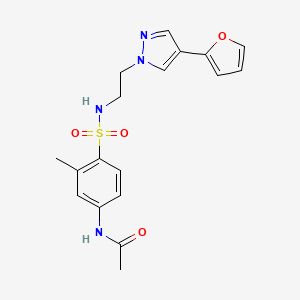

![3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2873013.png)

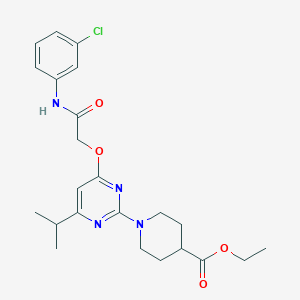

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873014.png)

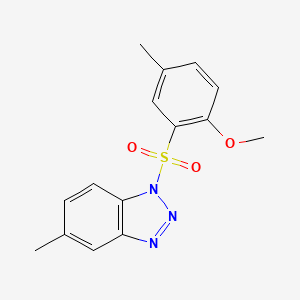

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2873019.png)

![N-(3-{[2-(2,5-difluorophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2873031.png)

![N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2873032.png)

![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)